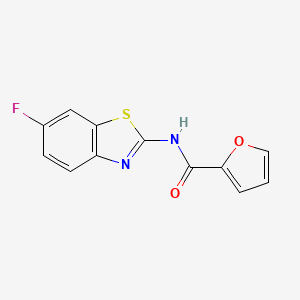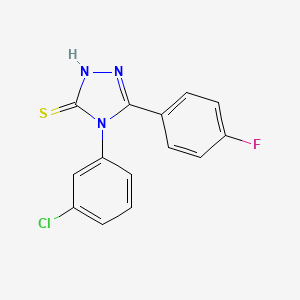![molecular formula C21H20F3N3O4 B11497074 3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11497074.png)
3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyrazolyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzaldehyde, followed by the formation of the pyrazole ring, and finally the coupling of these intermediates to form the target compound. Common reagents used in these steps include:
Trimethoxybenzaldehyde: Prepared from syringaldehyde and iodomethane.
Pyrazole Formation: Involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Hsp90 Inhibition: It disrupts the function of Hsp90, a chaperone protein involved in the folding and stabilization of many oncogenic proteins.
TrxR Inhibition: The compound inhibits thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar trimethoxyphenyl groups.
Uniqueness
3,4,5-trimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is unique due to the presence of the trifluoromethyl-pyrazole moiety, which may confer additional bioactivity and specificity compared to other compounds with only the trimethoxyphenyl group .
Properties
Molecular Formula |
C21H20F3N3O4 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H20F3N3O4/c1-12-9-18(21(22,23)24)27(26-12)15-7-5-14(6-8-15)25-20(28)13-10-16(29-2)19(31-4)17(11-13)30-3/h5-11H,1-4H3,(H,25,28) |
InChI Key |
NBDVUIZVKMDISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11496992.png)
![6-(benzylamino)-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B11496999.png)


![[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11497023.png)
![5-Amino-4-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11497026.png)

![N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide](/img/structure/B11497030.png)
![N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11497031.png)
![(4Z)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]-1-ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyridazin-3-one](/img/structure/B11497037.png)
![2-amino-5-({[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11497048.png)
![Methyl 8-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11497056.png)
![4-[(diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline](/img/structure/B11497068.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11497072.png)
